molecular formula C14H22N2 B13869156 Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine

Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine

Cat. No.: B13869156
M. Wt: 218.34 g/mol
InChI Key: WDVNZOBYHPYZIT-UHFFFAOYSA-N
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Description

Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine is a chiral amine featuring a pyrrolidine ring, a phenyl group, and a methylamine moiety.

Properties

IUPAC Name

N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVNZOBYHPYZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic reactions focusing on stereoselective coupling and functional group transformations:

  • Condensation Reaction : A common synthetic approach is the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures. This step forms the core carbon framework with the desired stereochemistry at the 2-position (S-configuration).

  • Alkylation of Pyrrolidine : The pyrrolidine ring is introduced via nucleophilic substitution or alkylation reactions, where pyrrolidine acts as a nucleophile to substitute a leaving group on the intermediate.

  • Stereoselective Coupling : Maintaining the (2S) stereochemistry is critical. This is often achieved through the use of chiral catalysts or auxiliaries that promote enantioselective transformations.

  • Purification : The final compound is purified using high-performance liquid chromatography (HPLC) or recrystallization to achieve a purity greater than 95%. Structural fidelity and stereochemistry are confirmed by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scalability and efficiency:

  • Continuous Flow Reactors : These reactors maintain consistent reaction conditions, improving yield and reproducibility by precise control of temperature, residence time, and mixing.

  • Catalyst Optimization : Use of chiral catalysts such as BINAP-metal complexes enhances enantioselectivity and reduces side reactions.

  • Reaction Monitoring : Techniques like ReactIR enable real-time monitoring of intermediate formation, minimizing epimerization and other undesired transformations.

  • Optimized Solvents and Conditions : Solvents such as ethanol or dichloromethane are selected based on their ability to dissolve reactants and facilitate stereoselective reactions.

Chemical Reaction Analysis and Reagents

Types of Reactions Involved

Reaction Type Description Common Reagents
Oxidation Introduction of oxygen or removal of hydrogen to form carboxylic acids or ketones Potassium permanganate, hydrogen peroxide
Reduction Conversion of functional groups to amines or alcohols Lithium aluminum hydride, sodium borohydride
Substitution Replacement of functional groups, often halogens or nucleophiles Halogens, nucleophiles

Reaction Conditions and Outcomes

  • Oxidation reactions typically yield carboxylic acid derivatives or ketones depending on the site and reagent used.

  • Reduction steps are crucial for converting intermediates into the desired amine functionality.

  • Substitution reactions enable the introduction of the pyrrolidine ring or other substituents.

Analytical Techniques for Structural and Purity Confirmation

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Structural elucidation and stereochemistry verification Proton and carbon-13 NMR, NOESY experiments for spatial arrangement
X-ray Crystallography Absolute configuration confirmation Use of SHELX software for refinement
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring Quantifies purity >95%, detects side products
Mass Spectrometry (MS) Molecular weight validation Confirms molecular formula C14H22N2, molar mass ~218.34 g/mol

Comparative Analysis with Structurally Similar Compounds

Compound Name Key Structural Features Biological Activity Notes
This compound (2S) stereochemistry, phenyl-pyrrolidine scaffold High CNS receptor affinity Target compound
(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine Methoxyalkyl chain instead of phenyl Altered lipophilicity and reduced potency Shows impact of substituent changes
Propargylamine derivatives Alkyne group introduces rigidity Stabilizes bioactive conformations Synthetic complexity increased

Impact of Stereochemistry: Enantiomers can have drastically different pharmacological profiles, as stereochemical mismatches may lead to inactivity or toxicity.

Research Findings and Optimization Strategies

Synthesis Optimization

  • Use of chiral catalysts and controlled temperature gradients minimizes epimerization during stereochemically sensitive steps.

  • In situ reaction monitoring (ReactIR) allows timely adjustments to reaction parameters.

  • Purification by HPLC ensures removal of stereoisomeric impurities.

Mechanistic Insights

  • The compound interacts with neurotransmitter systems, notably dopaminergic and serotonergic receptors, influencing CNS activity.

  • Structural features such as the phenyl group enhance binding affinity via aromatic interactions.

Summary Table of Preparation Parameters

Step Conditions/Parameters Notes
Condensation Elevated temperature, suitable solvent (e.g., ethanol) Forms core chiral intermediate
Pyrrolidine Alkylation Nucleophilic substitution, controlled pH Introduces pyrrolidine ring
Enantioselective Catalysis Use of BINAP-metal complexes, temperature control Ensures (2S) stereochemistry
Purification HPLC or recrystallization Achieves >95% purity
Structural Confirmation NMR, X-ray crystallography Confirms stereochemistry and structure

Chemical Reactions Analysis

Types of Reactions

Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table compares the target compound with structurally related amines, emphasizing differences in stereochemistry, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Notes
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine (Target) Likely C14H22N2 ~218.3 Not explicitly listed Chiral S-configuration at C2; phenyl at C1, pyrrolidinyl at C3, methylamine at C2. Hypothesized to exhibit enhanced lipophilicity due to aromatic phenyl group.
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine C13H20N2 204.31 1135586-98-9 Stereoisomer (1S,2R vs. 2S); phenyl at C1, pyrrolidinyl at C2. Altered stereochemistry may influence receptor binding and enantioselective activity .
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine C15H25N3 247.38 1270911-03-9 Additional aminoethyl substituent on pyrrolidine; benzyl-methyl-amine group. Increased polarity due to aminoethyl group; potential for altered pharmacokinetics .
Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine C10H21N2 169.29 1340411-99-5 Lacks phenyl group; methyl substituent at C2 instead. Reduced lipophilicity; likely lower CNS penetration compared to phenyl-containing analogs .
Propargylamines (e.g., 1-(3-Phenylprop-2-ynyl)pyrrolidinium chloride) Variable Variable N/A Propargyl (alkyne) backbone instead of propan-2-amine; retains pyrrolidine and phenyl motifs. Copper-catalyzed synthesis; known for biological activity in neuropharmacology .

Impact of Structural Variations

Stereochemistry

The (1S,2R) isomer (CAS 1135586-98-9 ) demonstrates how stereochemical differences can drastically alter pharmacological profiles. Enantiomers often exhibit distinct binding affinities to chiral receptors, as seen in drugs like levocetirizine vs. cetirizine.

Substituent Effects
  • Aminoethyl Group: The addition of a polar aminoethyl chain in CAS 1270911-03-9 may increase solubility but reduce membrane permeability.
  • Propargyl Backbone : Propargylamines (e.g., ) introduce rigidity via the alkyne group, which can stabilize bioactive conformations but may complicate synthetic routes.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The phenyl group in the target compound likely enhances interactions with aromatic residues in enzyme active sites.
    • Stereochemical mismatches (e.g., 1S,2R vs. 2S) could render analogs inactive or toxic, as seen in thalidomide enantiomers .

Biological Activity

Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine, also referred to as Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H22N2C_{14}H_{22}N_2, with a molar mass of approximately 218.34 g/mol. The structure features a pyrrolidine ring, which is known to interact with various receptors in the central nervous system (CNS).

This compound exhibits multiple mechanisms of action, primarily through its interaction with neurotransmitter systems:

  • Dopaminergic Activity : The compound has been shown to influence dopamine signaling pathways, which are crucial for mood regulation and motor control.
  • Serotonergic Modulation : It may also affect serotonin receptors, potentially impacting anxiety and depression-related behaviors.
  • Caspase Activation : Studies indicate that it can induce apoptosis in certain cancer cell lines by activating caspases, leading to programmed cell death .

Biological Activity Overview

Several studies have investigated the biological activity of related compounds and derivatives, providing insights into the potential effects of this compound:

Biological Activity Effect Reference
Cytotoxicity Induces apoptosis in leukemia cells (HL-60)
Cell Cycle Arrest G2/M phase arrest observed
Neuroprotective Effects Potential protective effects against neuroinflammation
Anticancer Properties Growth inhibition in various cancer cell lines

Case Study 1: Anticancer Activity

A study investigating the compound's effects on leukemia cell lines demonstrated significant cytotoxicity. The IC50 value was found to be approximately 103.26 ± 4.59 nM after 48 hours of treatment. The compound induced chromatin condensation and DNA fragmentation, indicative of apoptosis. Additionally, it was shown that pre-treatment with a pan-caspase inhibitor reduced apoptosis significantly, suggesting that the apoptotic pathway is caspase-dependent .

Case Study 2: Neuroprotective Potential

Research into piperidine derivatives has suggested that compounds similar to this compound exhibit neuroprotective properties. These compounds have demonstrated the ability to inhibit neuroinflammatory processes and may serve as potential candidates for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine with high purity?

  • Methodology : The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent selection (e.g., ethanol or dichloromethane). Key steps include alkylation of pyrrolidine derivatives and stereoselective coupling with phenyl groups. Purification is achieved via high-performance liquid chromatography (HPLC) or recrystallization. Analytical validation using nuclear magnetic resonance (NMR) spectroscopy ensures structural fidelity and purity (>95%) .

Q. How is the stereochemical configuration of this compound confirmed during structural characterization?

  • Methodology : X-ray crystallography (using SHELX software for refinement ) resolves the (2S) stereochemistry. Complementary NMR analysis, particularly NOESY experiments, verifies spatial arrangements of the pyrrolidine and phenyl substituents .

Q. What analytical techniques are employed to assess purity and monitor reaction progress?

  • Methodology :

  • HPLC : Quantifies purity and detects side products.
  • NMR : Confirms molecular structure via proton and carbon-13 spectra.
  • Mass spectrometry (MS) : Validates molecular weight (C₁₃H₁₉N·HCl, ~239.74 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo neuroactivity data for this compound?

  • Methodology :

  • Bioavailability studies : Compare pharmacokinetic (PK) profiles (e.g., plasma half-life, blood-brain barrier permeability) using LC-MS/MS.
  • Metabolite profiling : Identify active/inactive metabolites via liver microsome assays.
  • Dose-response modeling : Adjust in vitro concentrations to mirror in vivo exposure levels .

Q. What experimental approaches elucidate the compound’s interactions with neurotransmitter receptors?

  • Methodology :

  • Radioligand binding assays : Measure affinity for dopamine or serotonin receptors (e.g., IC₅₀ values).
  • Cryo-electron microscopy (cryo-EM) : Visualizes receptor-ligand complexes at near-atomic resolution.
  • Computational docking : Predicts binding modes using Schrödinger Suite or AutoDock .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine?

  • Methodology :

  • SAR table :
CompoundKey Structural FeaturesBioactivity
Target compound(2S) configuration, phenyl-pyrrolidine scaffoldHigh CNS receptor affinity
(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amineMethoxyalkyl chainAltered lipophilicity; reduced potency
  • Free-energy perturbation (FEP) simulations : Quantifies substituent effects on binding .

Q. What strategies mitigate side reactions during the synthesis of stereochemically sensitive intermediates?

  • Methodology :

  • Catalyst optimization : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantioselectivity.
  • In situ monitoring : ReactIR tracks intermediate formation.
  • Temperature gradients : Stepwise cooling minimizes epimerization .

Data Analysis and Experimental Design

Q. How should researchers design dose-escalation studies to evaluate neurotoxicity risks?

  • Methodology :

  • Rodent models : Administer doses from 0.1–10 mg/kg, monitoring motor function (rotarod tests) and histopathology.
  • Biomarker panels : Measure glial fibrillary acidic protein (GFAP) for neuroinflammation .

Q. What statistical methods address variability in receptor-binding assay results?

  • Methodology :

  • Non-linear regression : Fits sigmoidal curves to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
  • ANOVA with post-hoc tests : Compares means across multiple receptor subtypes (e.g., 5-HT₁A vs. D₂) .

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